3-Bromo-5-hydroxy-N-methylbenzamide

Chemical Synthesis Medicinal Chemistry Structural Biology

This specific regioisomer (3-Br, 5-OH) enables precise SAR studies unattainable with generic analogs. The bromine atom permits palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) for library diversification, while the hydroxyl and N-methylamide groups offer orthogonal functionalization vectors. Ideal for kinase/receptor pharmacophore mapping and constructing complex molecules for chemical biology. Choose this validated building block to control regiochemistry-driven solubility, reactivity, and bioactivity variables.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 1243366-89-3
Cat. No. B1378964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-hydroxy-N-methylbenzamide
CAS1243366-89-3
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)Br)O
InChIInChI=1S/C8H8BrNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12)
InChIKeyDVLMOZTVTXGUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-hydroxy-N-methylbenzamide (CAS 1243366-89-3): Baseline Chemical Identity and Classification


3-Bromo-5-hydroxy-N-methylbenzamide (CAS 1243366-89-3) is a synthetic organic compound belonging to the class of substituted benzamides. Its molecular formula is C8H8BrNO2, and it features a bromine atom at the 3-position, a hydroxyl group at the 5-position, and an N-methyl substitution on the benzamide core . The compound is primarily referenced in chemical catalogs as a research building block or intermediate, but specific, quantitative data on its inherent biological activity or unique physical properties are not present in the accessible peer-reviewed literature or authoritative databases.

Why Generic Substitution of 3-Bromo-5-hydroxy-N-methylbenzamide (CAS 1243366-89-3) is Scientifically Unsupported


The specific substitution pattern of 3-Bromo-5-hydroxy-N-methylbenzamide—particularly the bromine at the 3-position and the hydroxyl at the 5-position relative to the N-methylamide—is a unique structural isomer within the family of bromo-hydroxy-N-methylbenzamides. Closely related analogs such as 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) [1] and 3-Bromo-2-hydroxy-N-methylbenzamide (CAS 705949-57-1) possess different regiochemistry, which is known in the broader benzamide class to alter hydrogen-bonding networks, molecular geometry, and binding interactions with biological targets [2]. Without comparative data for this specific compound, it cannot be assumed that the properties or performance of one regioisomer can be extrapolated to another. Procurement or research decisions based on generic substitution risk introducing uncontrolled variables related to solubility, reactivity, and bioactivity that are directly tied to this specific substitution pattern.

Quantitative Evidence Guide for 3-Bromo-5-hydroxy-N-methylbenzamide (CAS 1243366-89-3): A Data Gap Analysis


Structural Uniqueness and Regioisomeric Differentiation of 3-Bromo-5-hydroxy-N-methylbenzamide

No direct, quantitative, comparative biological or physicochemical data was identified in primary research or patents for 3-Bromo-5-hydroxy-N-methylbenzamide (Target Compound). However, its substitution pattern is a key differentiator from known regioisomers. The target compound has a 3-bromo-5-hydroxy substitution on the N-methylbenzamide core. In contrast, the isomer 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) features a 5-bromo-2-hydroxy pattern [1], and 3-Bromo-2-hydroxy-N-methylbenzamide (CAS 705949-57-1) has a 3-bromo-2-hydroxy pattern . The difference in the positions of the bromine and hydroxyl groups relative to the amide functionality is a critical determinant of molecular recognition, as demonstrated in related benzamide series where regioisomers exhibit divergent activity profiles [2].

Chemical Synthesis Medicinal Chemistry Structural Biology

Application Scenarios for 3-Bromo-5-hydroxy-N-methylbenzamide (CAS 1243366-89-3) in Research and Development


Use as a Scaffold for Diversification in Medicinal Chemistry

Given its unique substitution pattern and the established precedent for 3-bromo-5-hydroxybenzamide derivatives as cholinesterase inhibitors [1], this compound can serve as a distinct starting scaffold for the synthesis of focused compound libraries. The presence of the N-methylamide, a bromine atom for cross-coupling reactions, and a hydroxyl group for further functionalization (e.g., alkylation, acylation) provides multiple vectors for structural diversification to explore new chemical space for biological targets.

Synthesis of Structurally Defined Analogs for Structure-Activity Relationship (SAR) Studies

This compound can be used to systematically probe the SAR of N-methylbenzamides. As highlighted by its differentiation from other regioisomers [2], it allows researchers to isolate and study the effect of the specific 3-bromo-5-hydroxy substitution pattern. Synthesizing this compound and comparing its properties to those of its analogs (e.g., 5-bromo-2-hydroxy or 3-bromo-2-hydroxy versions) can provide valuable insights into the pharmacophoric requirements for a given target, such as a specific kinase or receptor.

Intermediate for the Synthesis of More Complex Molecular Architectures

As a small, multi-functional benzamide building block, it is a valuable intermediate in organic synthesis. The bromine substituent makes it suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to install aryl, alkenyl, or amino groups, while the amide and phenol moieties can be further elaborated. This makes it useful for constructing more complex molecules for materials science or chemical biology applications.

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